molecular formula C13H17NO3 B1341173 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid CAS No. 915923-72-7

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Cat. No.: B1341173
CAS No.: 915923-72-7
M. Wt: 235.28 g/mol
InChI Key: XTJFPDDBFZQSKY-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid (CID 16773581) is a substituted benzoic acid derivative with the molecular formula C13H17NO3 . This compound is characterized by a benzoic acid core that is substituted with a methyl group at the 4-position and a pivalamido (2,2-dimethylpropanoyl) group at the 3-position . The presence of both a carboxylic acid and a protected amino group makes it a versatile building block, or synthon, for pharmaceutical research and the synthesis of more complex molecules . Para-aminobenzoic acid (PABA) derivatives, which share structural similarities with this compound, are widely recognized as fundamental scaffolds in medicinal chemistry and are frequently employed in the development of novel therapeutic agents . As a specialized organic intermediate, this compound is presented for use in chemical synthesis and exploratory research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFPDDBFZQSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588239
Record name 3-(2,2-Dimethylpropanamido)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-72-7
Record name 3-(2,2-Dimethylpropanamido)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,2-dimethylpropanoyl chloride is added dropwise to a solution of 4-methylbenzoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Backbone

(a) 3-({[(5-Chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid (CAS: 924977-99-1)
  • Structure : Incorporates a 5-chloro-benzimidazole moiety linked via a sulfanyl acetyl group.
  • Molecular Weight : 375.83 g/mol (C₁₇H₁₄ClN₃O₃S ).
(b) 5-CA-MCBX-NDM (3-{[2-(2-Amino-1-hydroxy-2-oxoethyl)phenyl]methoxy}-4-methylbenzoic acid)
  • Structure: Features a 2-hydroxy-2-aminoethylphenyl methoxy group.
  • Key Differences: The hydroxy and amino groups improve water solubility, reducing logP compared to the target compound. Enhanced polar interactions may favor binding to G-protein-coupled receptors (GPCRs) or transporters .
(c) 5-COOH-[S2200] (3-({2-[1-Methoxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)-4-methylbenzoic acid)
  • Structure: Contains a methoxy-methylamino ketone side chain.
  • Higher synthetic complexity due to multiple functional groups .

Analogues with Heterocyclic Replacements

(a) 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
  • Structure : Replaces the benzoic acid with a thiazolidine ring.
  • Key Differences :
    • The thiazolidine ring confers conformational rigidity and sulfur-mediated reactivity, useful in targeting metalloenzymes.
    • Reduced aromaticity may limit interactions with hydrophobic binding pockets .
(b) {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
  • Structure : Thiazole ring linked to an acetic acid moiety.
  • Key Differences :
    • The thiazole-acetic acid hybrid enhances electronic delocalization, improving binding to enzymes like cyclooxygenase (COX).
    • Higher acidity (pKa ~3.5) compared to the target compound’s benzoic acid (pKa ~4.2) .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 249.30 3.8 2 4 4
3-(2,2-Dimethylpropanoyl)-thiazolidine 217.30 2.1 2 4 3
5-CA-MCBX-NDM 343.36 1.5 4 7 7
924977-99-1 (Benzimidazole analog) 375.83 4.2 3 6 6

Analysis :

  • The target compound’s moderate lipophilicity (XLogP3: 3.8) balances membrane permeability and solubility, whereas analogues with polar groups (e.g., 5-CA-MCBX-NDM) prioritize solubility at the expense of permeability.
  • Heterocyclic analogues (e.g., thiazole derivatives) exhibit lower molecular weights but higher topological complexity, impacting synthetic feasibility .

Biological Activity

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 23891-96-5

The compound features a benzoic acid core substituted with a dimethylpropanoyl group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising avenues:

Anticancer Activity

Studies have demonstrated that derivatives of benzoic acid can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In particular:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its effects may involve:

  • Histone Deacetylase Inhibition (HDACi) : Similar compounds have been identified as potent HDAC inhibitors, which play a critical role in regulating gene expression and cellular processes associated with cancer progression .
  • Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, leading to increased degradation of oncogenic proteins .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusResult SummaryReference
Antiproliferative ActivitySignificant inhibition of HeLa cell growth (IC50 = 0.69 μM) compared to doxorubicin (IC50 = 2.29 μM)
Protein InteractionStrong binding affinity with cathepsins B and L
HDAC InhibitionInduced apoptosis in cancer cells

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving the administration of the compound in combination with other chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
    • The combination therapy resulted in a significant reduction in tumor growth rate compared to monotherapy.
  • Case Study on Mechanistic Insights :
    • In silico studies suggested that the compound could act as a modulator of key signaling pathways involved in cell survival and apoptosis.
    • These findings were supported by experimental data showing increased apoptosis markers in treated cells.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid?

A1. The compound can be synthesized via amide coupling reactions using 4-methylanthranilic acid and 2,2-dimethylpropanoyl chloride. Key steps include:

  • Reaction conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 45–50°C for 1–2 hours .
  • Workup : Neutralize excess acid with aqueous NaHCO₃ and purify via recrystallization (e.g., using ethanol/water mixtures) .
  • Characterization : Confirm structure using ¹H NMR (DMSO-d₆, δ 1.2–1.3 ppm for tert-butyl protons) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .

Q. Q2. How can solubility and stability be optimized for this compound in aqueous buffers?

A2. Solubility is pH-dependent due to the carboxylic acid group (pKa ~4.5–5.0):

  • Ionizable groups : Use potentiometric titration to determine exact pKa values .
  • Buffer selection : For biological assays, prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH for 4 weeks) .

Q. Q3. What spectroscopic techniques are most reliable for structural validation?

A3. A multi-technique approach is critical:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (monoclinic P2₁/c, unit cell parameters: a ≈14.7 Å, b ≈6.7 Å) .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm amide bond connectivity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. Q4. How can computational methods guide the design of derivatives with enhanced bioactivity?

A4. Leverage quantum mechanical calculations and molecular docking:

  • Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to predict regioselectivity in derivative synthesis .
  • Docking studies : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
  • ADMET prediction : Apply SwissADME to filter candidates with poor permeability (TPSA >140 Ų) or hepatotoxicity .

Q. Q5. How should researchers resolve contradictions in experimental vs. predicted LogP values?

A5. Address discrepancies via orthogonal methods:

  • Experimental LogP : Measure via shake-flask method (octanol/water partition) at pH 7.0 .
  • Predicted LogP : Compare ACD/Percepta (accuracy ±0.5) with XLogP3 .
  • Hydrogen-bonding effects : Adjust models using Abraham solvation parameters if deviations exceed ±1.0 .

Q. Q6. What strategies optimize reaction yields in large-scale synthesis?

A6. Implement design of experiments (DoE) for process optimization:

  • Factorial design : Vary temperature (40–60°C), stoichiometry (1.0–1.2 equiv acyl chloride), and solvent polarity (THF vs. DCM) to identify critical factors .
  • Response surface methodology (RSM) : Maximize yield (target >85%) while minimizing byproducts (e.g., tert-butyl hydrolysis) .
  • Continuous flow systems : Improve heat/mass transfer using microreactors (residence time: 10–15 min) .

Q. Q7. How can researchers validate the compound’s interaction with biological targets?

A7. Combine biophysical and biochemical assays:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kd) to serum albumin (KD < 10 μM suggests significant protein binding) .
  • Fluorescence quenching : Monitor tryptophan emission (λₑₓ=280 nm) to assess binding affinity .
  • Enzyme inhibition : Test IC₅₀ in COX-2 assays using colorimetric substrates (e.g., prostaglandin H₂) .

Q. Q8. What advanced purification techniques address co-eluting impurities in HPLC?

A8. Employ orthogonal chromatographic methods:

  • Preparative HPLC : Use a C18 column (250 × 21.2 mm, 5 μm) with gradient elution (ACN/water + 0.1% TFA) .
  • Ion-exchange chromatography : Separate acidic impurities at pH 6.5 (50 mM phosphate buffer) .
  • Chiral resolution : If enantiomers are present, use amylose-based columns (e.g., Chiralpak AD-H) .

Methodological Considerations for Data Integrity

Q. Q9. How to mitigate batch-to-batch variability in physicochemical properties?

A9. Standardize protocols and analytical benchmarks:

  • QC parameters : Enforce melting point (mp) range ≤2°C (e.g., 217–219°C) and HPLC purity ≥98% .
  • NMR fingerprinting : Compare integrals of aromatic (δ 7.0–8.0 ppm) and aliphatic (δ 1.0–2.5 ppm) regions across batches .
  • Reference standards : Use certified materials (e.g., USP-grade) for calibration .

Q. Q10. What in silico tools predict metabolic pathways and toxicity?

A10. Utilize computational toxicology platforms:

  • CYP450 metabolism : Simulate phase I oxidation via StarDrop’s MetaSite .
  • Ames test prediction : Apply Derek Nexus to flag mutagenicity risks (e.g., nitroso intermediates) .
  • Hepatotoxicity : Train machine learning models on ToxCast data to identify structural alerts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.